![molecular formula C21H18BrN5O4 B2826645 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 941898-78-8](/img/structure/B2826645.png)
2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are often associated with a wide range of biological activities and are found in many important natural and synthetic compounds, including drugs and polymers .
Scientific Research Applications
Anti-Tumor Activity
The compound has been investigated for its anti-tumor potential. Specifically, it inhibits c-Met kinase, a protein associated with cancer cell growth and metastasis . Compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM).
Antibacterial and Antifungal Properties
While not extensively studied, derivatives with similar scaffolds have been assessed for their antimicrobial activities. The compound’s 4-oxo-pyridazinone moiety may contribute to its potential antibacterial and antifungal effects .
Cytotoxicity Against Cancer Cells
Another avenue of research involves evaluating the compound’s cytotoxicity against specific cancer cell lines. For instance, derivatives of the [1,2,4]triazolo[4,3-c]quinazoline scaffold (similar to our compound) have demonstrated cytotoxic activity comparable to doxorubicin, a reference anticancer drug . Compound 23 from this class exhibited potent activity against HePG2, MCF-7, PC3, and HCT-116 cells.
DNA Intercalation Activity
Considering its DNA intercalation properties, the compound may serve as an anticancer agent. Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed and evaluated against cancer cell lines, including HepG2, HCT-116, and MCF-7 .
Future Directions
Given the potential biological activity of [1,2,4]triazolo[4,3-a]pyrazine derivatives , this compound could be of interest for further study, particularly in the field of medicinal chemistry. Future work could involve studying its biological activity, optimizing its structure for increased activity or reduced side effects, and investigating its mechanism of action .
properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O4/c1-31-17-8-2-14(3-9-17)12-23-18(28)13-27-21(30)26-11-10-25(20(29)19(26)24-27)16-6-4-15(22)5-7-16/h2-11H,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDPMIBHNVMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide |
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